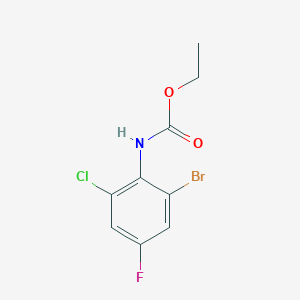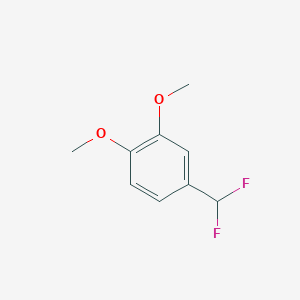
N-Ethoxycarbonyl-2-bromo-4-fluoro-6-chloro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonyl-2-bromo-4-fluoro-6-chloro-aniline typically involves the condensation of 2-bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate in ethanol. This reaction is followed by refluxing in paraffin oil at 250°C to yield the desired product . The reaction conditions are crucial to ensure the proper formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethoxycarbonyl-2-bromo-4-fluoro-6-chloro-aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-Ethoxycarbonyl-2-bromo-4-fluoro-6-chloro-aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving proteomics and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Ethoxycarbonyl-2-bromo-4-fluoro-6-chloro-aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Ethoxycarbonyl-2-bromo-4-fluoro-6-chloro-aniline include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the synthesis of novel compounds.
Propriétés
Formule moléculaire |
C9H8BrClFNO2 |
|---|---|
Poids moléculaire |
296.52 g/mol |
Nom IUPAC |
ethyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H8BrClFNO2/c1-2-15-9(14)13-8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3,(H,13,14) |
Clé InChI |
PESVVOYOKLRKBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)


![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
